![molecular formula C22H23NO2 B7432540 N-(4-phenoxycyclohexyl)-1H-indene-2-carboxamide](/img/structure/B7432540.png)
N-(4-phenoxycyclohexyl)-1H-indene-2-carboxamide
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Overview
Description
N-(4-phenoxycyclohexyl)-1H-indene-2-carboxamide, commonly known as PHCI, is a synthetic cannabinoid that belongs to the indole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and forensic toxicology.
Mechanism of Action
PHCI acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to various physiological and biochemical effects. The exact mechanism of action of PHCI is still not fully understood, and further studies are needed to elucidate its precise mode of action.
Biochemical and Physiological Effects:
PHCI has been shown to induce a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and changes in heart rate and blood pressure. It has also been shown to affect various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Advantages and Limitations for Lab Experiments
PHCI has several advantages for use in lab experiments, including its high potency and selectivity for the cannabinoid receptors CB1 and CB2. However, it also has several limitations, including its low solubility in water and its potential for inducing adverse effects in animal models.
Future Directions
There are several future directions for research on PHCI, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications, and the elucidation of its precise mode of action. Additionally, further studies are needed to investigate its potential for inducing adverse effects and to develop effective methods for its detection in biological samples.
Conclusion:
In conclusion, PHCI is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in various fields. It acts as a potent agonist of the cannabinoid receptors CB1 and CB2 and induces a range of biochemical and physiological effects. Further studies are needed to elucidate its precise mode of action, investigate its potential therapeutic applications, and develop effective methods for its detection in biological samples.
Synthesis Methods
PHCI can be synthesized using various methods, including the Friedel-Crafts acylation reaction, the Suzuki-Miyaura coupling reaction, and the Buchwald-Hartwig coupling reaction. The most commonly used method is the Friedel-Crafts acylation reaction, which involves the reaction between cyclohexanone and 4-bromophenol in the presence of aluminum chloride and acetic anhydride.
Scientific Research Applications
PHCI has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In neuropharmacology, it has been studied for its potential use as a tool to study the endocannabinoid system and its interactions with other neurotransmitter systems. In forensic toxicology, it has been studied for its potential use as a marker for synthetic cannabinoid use.
properties
IUPAC Name |
N-(4-phenoxycyclohexyl)-1H-indene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c24-22(18-14-16-6-4-5-7-17(16)15-18)23-19-10-12-21(13-11-19)25-20-8-2-1-3-9-20/h1-9,14,19,21H,10-13,15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBLWOIQCIESTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=CC=CC=C3C2)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxycyclohexyl)-1H-indene-2-carboxamide |
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